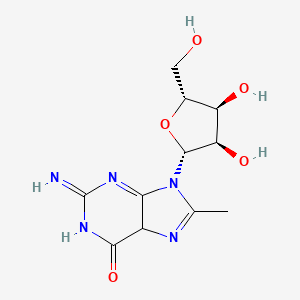
Guanosine, 8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 8-methyl- is a modified nucleoside where a methyl group is introduced at the C8 position of the guanine base. This modification significantly alters the chemical and physical properties of the nucleoside, making it a valuable tool in various scientific research applications, particularly in the study of nucleic acid structures and functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylguanosine typically involves the methylation of guanosine at the C8 position. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 8-methylguanosine can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for high-yield production of guanosine. The fermentation process is followed by chemical methylation to introduce the methyl group at the C8 position .
Types of Reactions:
Oxidation: 8-methylguanosine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Substitution: The methyl group at the C8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Alkylation: The compound can undergo further alkylation reactions, particularly at the nitrogen atoms of the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Alkylation: Alkyl halides in the presence of a base are commonly used for further alkylation.
Major Products:
Oxidation: Oxidized derivatives of 8-methylguanosine.
Substitution: Substituted guanosine derivatives with various functional groups.
Alkylation: Further alkylated guanosine derivatives.
科学的研究の応用
Chemistry: 8-methylguanosine is used as a stabilizer for Z-form RNA, which is a left-handed helical form of RNA. This stabilization is crucial for studying the structural and functional properties of Z-RNA .
Biology: In biological research, 8-methylguanosine is used to study the interactions between nucleic acids and proteins. It helps in understanding the role of modified nucleosides in RNA and DNA structures .
Medicine: Its unique properties make it a candidate for drug development targeting specific nucleic acid structures .
Industry: In the industrial sector, 8-methylguanosine is used in the production of nucleic acid-based products, including diagnostic tools and therapeutic agents .
作用機序
The mechanism by which 8-methylguanosine exerts its effects involves the stabilization of specific nucleic acid structures, such as Z-RNA. The methyl group at the C8 position promotes the syn conformation of the guanine base, which is favorable for the formation of Z-RNA. This stabilization is crucial for studying the interactions between Z-RNA and proteins, as well as the biological roles of Z-RNA in cellular processes .
類似化合物との比較
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position of the ribose.
8-Bromoguanosine: A nucleoside with a bromine atom at the C8 position of the guanine base.
8-Azaguanosine: A nucleoside with a nitrogen atom replacing the carbon at the C8 position.
Uniqueness: 8-methylguanosine is unique in its ability to stabilize Z-RNA under physiological conditions. This property is not shared by other similar compounds, making it particularly valuable for studying Z-RNA and its interactions .
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChIキー |
ZJRXCAQZFLRRHM-XXWJQXOGSA-N |
異性体SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


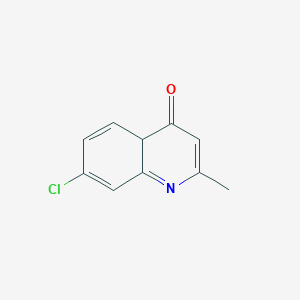
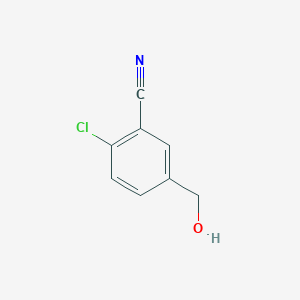

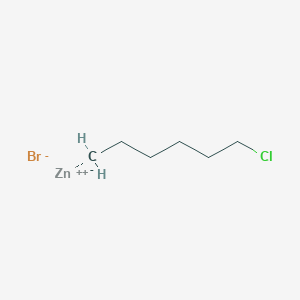
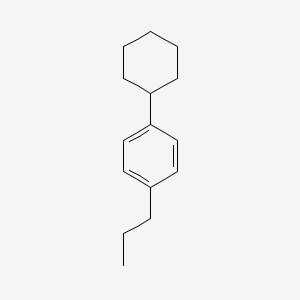
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
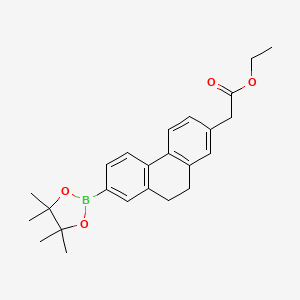
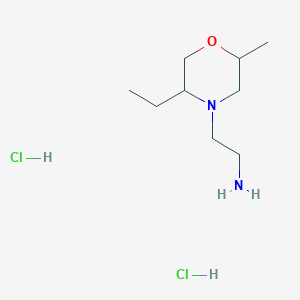
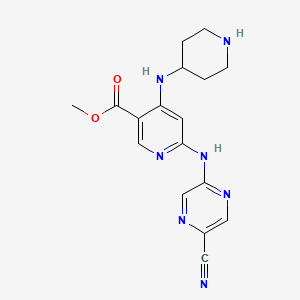
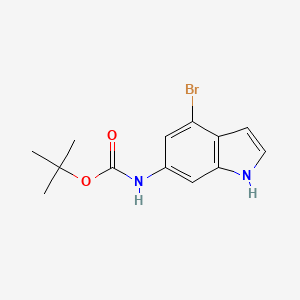
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
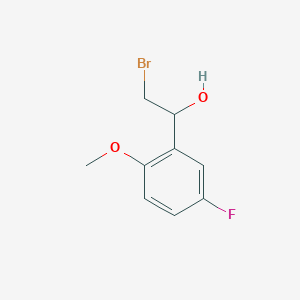

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
